molecular formula C14H10N4OS B11841187 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide CAS No. 88346-10-5

2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11841187
CAS No.: 88346-10-5
M. Wt: 282.32 g/mol
InChI Key: OIUBJKOFKGXWNG-UHFFFAOYSA-N
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Description

2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 2-chloroquinoline derivatives with hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to ensure efficient and scalable synthesis. These methods often employ photochemical cyclization reactions to expedite the formation of complex heterocycles .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide is unique due to its specific structural features and the presence of a hydrazinecarbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88346-10-5

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

(5-hydroxybenzo[h]quinolin-6-yl)iminothiourea

InChI

InChI=1S/C14H10N4OS/c15-14(20)18-17-12-9-5-2-1-4-8(9)11-10(13(12)19)6-3-7-16-11/h1-7,19H,(H2,15,20)

InChI Key

OIUBJKOFKGXWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=NC(=S)N)O

Origin of Product

United States

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